molecular formula C9H13N3O5S B11315638 6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol

6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol

Cat. No.: B11315638
M. Wt: 275.28 g/mol
InChI Key: GFDUBUFBBBICKG-UHFFFAOYSA-N
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Description

6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group, a morpholinylsulfonyl group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Sulfonylation: The morpholinylsulfonyl group can be introduced through a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

    Hydroxylation: The hydroxyl groups can be introduced through selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The methyl and morpholinylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5-(morpholin-4-ylsulfonyl)pyrimidine-2,4-diol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its morpholinylsulfonyl group, in particular, is not commonly found in similar compounds, making it a valuable scaffold for drug design and materials science research.

Properties

Molecular Formula

C9H13N3O5S

Molecular Weight

275.28 g/mol

IUPAC Name

6-methyl-5-morpholin-4-ylsulfonyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O5S/c1-6-7(8(13)11-9(14)10-6)18(15,16)12-2-4-17-5-3-12/h2-5H2,1H3,(H2,10,11,13,14)

InChI Key

GFDUBUFBBBICKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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